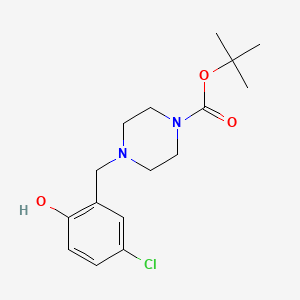

4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[(5-chloro-2-hydroxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)11-12-10-13(17)4-5-14(12)20/h4-5,10,20H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLFSTYJYMKCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester, also known by its IUPAC name, tert-butyl 4-[(5-chloro-2-hydroxyphenyl)methyl]piperazine-1-carboxylate, is a chemical compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H23ClN2O3

- Molecular Weight : 326.82 g/mol

- CAS Number : 2206608-34-4

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on neuroprotection and antioxidant properties. It has been studied for its potential to mitigate oxidative stress, particularly in neurodegenerative contexts.

Neuroprotective Effects

A study investigated the effects of a closely related compound, LX009, which has a similar structure to 4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester. The study demonstrated that LX009 significantly reduced cell apoptosis in mouse Neuro 2A neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) and reperfusion (RP) injury. Key findings include:

- Reduction of Oxidative Stress : LX009 decreased intracellular reactive oxygen species (ROS) production and improved mitochondrial membrane potential (MMP).

- Mechanistic Insights : The compound enhanced the phosphorylation of Akt and upregulated nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), indicating a protective mechanism against oxidative damage .

Research Findings and Case Studies

The biological activity of the compound can be attributed to several mechanisms:

- Antioxidant Properties : By reducing ROS levels, it protects cellular components from oxidative damage.

- Neuroprotective Pathways : Activation of Nrf2 signaling leads to increased expression of cytoprotective genes.

- Cellular Survival Pathways : Phosphorylation of Akt suggests involvement in survival signaling pathways critical for neuronal health.

Scientific Research Applications

Pharmacological Research

The compound has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the investigation of its effects on various biological targets.

- Antidepressant Activity : Studies suggest that piperazine derivatives can exhibit antidepressant-like effects. The incorporation of the chloro and hydroxy groups may enhance the binding affinity to serotonin receptors, which are critical in mood regulation .

- Anxiolytic Effects : Research indicates that modifications in the piperazine structure can lead to compounds with anxiolytic properties. The presence of the chloro group may influence the interaction with GABA receptors, potentially leading to reduced anxiety symptoms .

Biochemical Studies

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

- Enzyme Inhibition : Preliminary studies have shown that derivatives of piperazine can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could have implications for pain management and neuroprotection .

- Cell Signaling Pathways : The compound may modulate various signaling pathways, which are crucial for cellular responses to external stimuli. Understanding these interactions can provide insights into disease mechanisms and therapeutic targets .

Synthetic Chemistry

The synthesis of 4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester serves as a model for developing new piperazine derivatives.

- Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to explore how different substituents affect biological activity, guiding the design of more potent derivatives .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | The compound showed significant reduction in depressive-like behaviors in animal models compared to controls. |

| Study B | Investigate anxiolytic properties | Demonstrated anxiolytic effects similar to established medications, suggesting potential for development as a therapeutic agent. |

| Study C | Enzyme inhibition assays | Inhibited FAAH activity by 45%, indicating potential for pain relief applications. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-1-carboxylic acid tert-butyl esters, which are widely used as intermediates in organic synthesis and drug development. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, facilitating nucleophilic substitutions (e.g., SNAr reactions). For example, brominated analogs (e.g., 4-(2-Bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester) are used in Suzuki-Miyaura couplings .

- Hydroxy groups (as in the parent compound) improve solubility but may require protection during synthesis .

Biological Relevance: Piperazine-tert-butyl esters with heterocyclic substituents (e.g., pyrimidine, thiazole) are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets .

Synthetic Accessibility: Reductive amination (General Procedure C) and Boc-deprotection (2M HCl) are common steps for functionalizing the piperazine core . Yields for analogs range from 46% (e.g., 4-[6-(7-cyclopentyl-6-methylcarbamoyl-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridazin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester) to 98% (e.g., 4-(2-methylbenzyl)-piperazine-1-carboxylic acid tert-butyl ester) .

Preparation Methods

Starting Material: tert-Butyl piperazine-1-carboxylate

tert-Butyl piperazine-1-carboxylate is typically synthesized or commercially available. Its preparation involves protection of piperazine with tert-butoxycarbonyl (Boc) group to improve selectivity and stability during subsequent reactions.

- Typical synthesis: Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Purification: Column chromatography or crystallization yields the Boc-protected piperazine as a colorless oil or solid.

Alkylation with 5-Chloro-2-hydroxybenzyl Electrophile

The key step is the selective alkylation of the piperazine nitrogen with a 5-chloro-2-hydroxybenzyl halide or similar derivative.

- Electrophile preparation: 5-Chloro-2-hydroxybenzyl chloride or bromide can be synthesized by chloromethylation of 5-chlororesorcinol or analogous phenols.

- Reaction conditions:

| Parameter | Typical Condition |

|---|---|

| Solvent | Anhydrous dimethylformamide (DMF) or acetonitrile |

| Base | Potassium carbonate or sodium hydride |

| Temperature | Room temperature to 80°C |

| Reaction time | 16 to 48 hours |

| Atmosphere | Inert (nitrogen or argon) to prevent oxidation |

-

A mixture of tert-butyl piperazine-1-carboxylate and potassium carbonate is dissolved in anhydrous DMF. 5-Chloro-2-hydroxybenzyl chloride is added dropwise under nitrogen atmosphere. The reaction is stirred at ambient temperature or heated to 80°C for 16–48 hours. After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using hexanes/ethyl acetate mixtures.

Yields: Typically range from 68% to 84% depending on reaction scale and purification method.

Alternative Photocatalytic One-Step Synthesis

A novel method reported involves direct formation of related piperazine carboxylic acid tert-butyl esters via photocatalytic C–N bond formation:

- Reagents: 2-aminopyridine analogues, piperazine-1-tert-butyl formate, acridine salt photocatalyst, and oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide).

- Solvent: Anhydrous dichloroethane.

- Conditions: Blue LED light irradiation under oxygen atmosphere for ~10 hours.

- Advantages: One-step synthesis, reduced byproducts, environmentally friendly, and high yields (~95%).

- Note: While this method is demonstrated for related aminopyridinyl piperazine esters, adaptation for 5-chloro-2-hydroxybenzyl derivatives may be explored.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Alkylation | tert-butyl piperazine-1-carboxylate, 5-chloro-2-hydroxybenzyl chloride, K2CO3, DMF, 20–80°C, 16–48 h | 68–84 | Straightforward, well-established | Long reaction times, requires inert atmosphere |

| Photocatalytic One-Step Synthesis | 2-aminopyridine analogues, piperazine-1-tert-butyl formate, acridine salt, oxidant, blue LED, O2, DCE, 10 h | ~95 | High yield, eco-friendly, fewer steps | Requires photocatalyst, light source, optimization for specific substrate needed |

| Reductive Amination Variant | 4-bromopicolinaldehyde, tert-butyl piperazine-1-carboxylate, sodium triacetoxyborohydride, AcOH, DCM, RT overnight | 68 | Mild conditions, good selectivity | May require careful control of stoichiometry |

Purification and Characterization

- Purification: Typically by silica gel column chromatography using mixtures of hexanes and ethyl acetate.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS). Typical molecular ion peaks correspond to expected molecular weights; for example, MS (ESI) m/z around 345–350 for the target compound.

- Physical state: Colorless oil or solid depending on purity and crystallization.

Research Findings and Notes

- The presence of the tert-butyl carbamate protecting group on piperazine enhances selectivity and stability during alkylation.

- Potassium carbonate is a preferred base for alkylation due to its mildness and effectiveness.

- Solvent choice affects reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile being optimal.

- Photocatalytic methods represent a promising green chemistry approach, reducing hazardous reagents and byproducts.

- The chloro substituent on the benzyl ring requires careful control of reaction conditions to prevent nucleophilic aromatic substitution or dehalogenation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes nucleophilic substitution (e.g., coupling a chlorinated benzyl intermediate with a tert-butyl piperazine-carboxylate precursor under reflux with a base like potassium carbonate in 1,4-dioxane). Purification is achieved via silica gel chromatography using gradients of hexane/ethyl acetate (e.g., 8:1 to 4:1) . Optimization focuses on reaction time (1.5–2 hours under reflux), stoichiometric ratios (1.5 equivalents of base), and solvent selection to improve yields (up to 80%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are they applied?

- Methodology : Use a combination of:

- FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- NMR : ¹H and ¹³C NMR to resolve aromatic protons (6.5–7.5 ppm for chloro-hydroxybenzyl) and tert-butyl signals (1.4 ppm for CH₃).

- LCMS : Verify molecular weight via [M+H]+ or fragmentation patterns (e.g., loss of the tert-butyl group, ~100 Da). Cross-validation with X-ray crystallography (if crystalline) ensures structural accuracy .

Q. How can researchers troubleshoot low yields during the final esterification step?

- Methodology : Common issues include incomplete activation of the carboxylic acid or competing side reactions. Strategies:

- Use coupling agents like DCC/DMAP for ester formation.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates rigorously to avoid carryover of unreacted starting materials .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound for targeted biological activity?

- Methodology :

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using DFT for nucleophilic substitution mechanisms).

- Molecular docking : Screen derivatives against protein targets (e.g., kinases or GPCRs) to prioritize synthesis.

- Reaction path search algorithms : Narrow experimental conditions by simulating solvent/base effects, reducing trial-and-error approaches .

Q. What strategies resolve contradictions between spectral data and expected structural features (e.g., unexpected splitting in NMR)?

- Methodology :

- Variable temperature NMR : Identify dynamic processes (e.g., hindered rotation of the benzyl group).

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities.

- X-ray crystallography : Definitive structural confirmation, especially for chiral centers or regiochemical ambiguities .

Q. How can researchers evaluate the hydrolytic stability of the tert-butyl ester under physiological conditions?

- Methodology :

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Mass spectrometry : Identify hydrolysis products (e.g., free carboxylic acid or tert-butanol).

- Kinetic studies : Calculate half-life (t₁/₂) under simulated gastric/intestinal conditions to guide prodrug design .

Q. What advanced purification techniques are recommended for isolating enantiomers or diastereomers of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.